(2-hydrazinylquinolin-3-yl)methanol
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Overview
Description
(2-Hydrazinylquinolin-3-yl)methanol is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydrazinylquinolin-3-yl)methanol typically involves the reaction of 2-chloroquinoline with hydrazine hydrate, followed by reduction with sodium borohydride. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2-Hydrazinylquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further modify the hydrazine group.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives .
Scientific Research Applications
(2-Hydrazinylquinolin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of (2-hydrazinylquinolin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylquinoline: Similar in structure but lacks the methanol group.
3-Hydroxyquinoline: Contains a hydroxyl group instead of the hydrazine group.
2-Aminoquinoline: Contains an amino group instead of the hydrazine group.
Uniqueness
(2-Hydrazinylquinolin-3-yl)methanol is unique due to the presence of both the hydrazine and methanol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1110717-76-4 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.2 |
Purity |
85 |
Origin of Product |
United States |
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